4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde
Description
4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde is an organic compound that features a quinoline moiety linked to a benzaldehyde group through an ethoxy bridge
Properties
IUPAC Name |
4-[2-(2-methylquinolin-8-yl)oxyethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-5-8-16-3-2-4-18(19(16)20-14)23-12-11-22-17-9-6-15(13-21)7-10-17/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSHQDZNFBGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=C(C=C3)C=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde typically involves the reaction of 2-methyl-8-hydroxyquinoline with 4-(2-bromoethoxy)benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline attacks the bromine-substituted benzaldehyde, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic reagents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzoic acid.
Reduction: 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzonitrile
- 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzoic acid
Uniqueness
4-[2-(2-Methylquinolin-8-yl)oxyethoxy]benzaldehyde is unique due to the presence of both a quinoline moiety and an aldehyde group, which allows for diverse chemical reactivity and potential applications. The ethoxy bridge provides flexibility in the molecular structure, enhancing its ability to interact with various targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
